molecular formula C14H21N B8423613 4,4-Dimethylcyclohexyl aniline

4,4-Dimethylcyclohexyl aniline

Cat. No.: B8423613
M. Wt: 203.32 g/mol
InChI Key: RNWNJEMUJUPOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethylcyclohexyl aniline is a cyclohexane derivative featuring an aniline group (NH₂-substituted benzene) attached to a cyclohexyl ring with two methyl groups at the 4-position. Its molecular formula is C₁₄H₂₁N, with a molecular weight of 203.33 g/mol (calculated from ). The compound's structure combines the rigidity of the cyclohexane ring with the electronic properties of the aniline moiety, making it relevant in medicinal chemistry and material science. Key applications include its use as an intermediate in synthesizing pharmaceuticals, agrochemicals, and polymers.

The 4,4-dimethyl substitution on the cyclohexyl ring introduces steric bulk and lipophilicity, which influence solubility, bioavailability, and receptor binding. For instance, in P-glycoprotein (P-gp) inhibition studies, the methyl groups were found to enhance binding to hydrophobic pockets in the protein .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-(4,4-dimethylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-14(2)10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-7,13,15H,8-11H2,1-2H3

InChI Key

RNWNJEMUJUPOMP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Cyclohexyl Ring

The position and nature of substituents on the cyclohexyl ring significantly impact biological activity and physicochemical properties:

Compound Substituents Key Properties/Bioactivity Source
4,4-Dimethylcyclohexyl aniline 4,4-dimethyl 34% P-gp ATPase inhibition at 2.5 μM; moderate lipophilicity
4,4-Difluorocyclohexyl analog 4,4-difluoro 34% P-gp ATPase inhibition at 2.5 μM; higher binding affinity due to electronegativity
4-(4-Ethylcyclohexyl)aniline 4-ethyl Increased lipophilicity (logP ~3.5); potential for enhanced membrane permeability
3,5-Dimethylcyclohexyl derivatives 3,5-dimethyl Lower steric hindrance; used in phosphonothioate esters (e.g., nerve agent analogs)

Key Findings :

  • Electronic vs. Steric Effects : The 4,4-difluoro analog () exhibits similar inhibition to the methyl-substituted compound but with distinct binding preferences due to fluorine's electronegativity.

Functional Group Variations

Aniline vs. Amine Derivatives
Compound Functional Group Application/Activity
This compound Aniline (-NH₂ on benzene) Intermediate in drug synthesis; moderate P-gp inhibition
4,4′-Methylenebis(cyclohexylamine) Bis-amine (-NH₂) Cross-linking agent in epoxy resins; no direct P-gp inhibition reported
1-(4,4-Dimethylcyclohexyl)methanamine Primary amine (-NH₂) Building block for surfactants; molecular weight 141.25 g/mol

Key Findings :

  • Aniline derivatives (aromatic NH₂) are more electronically active than aliphatic amines, influencing reactivity in coupling reactions.
Phosphonate and Sulfonate Derivatives
Compound Functional Group Application
4,4-Dimethylcyclohexyl methylphosphonofluoridate Phosphonofluoridate Schedule 1A compound (Chemical Weapons Convention); high toxicity
(4,4-Dimethylcyclohexyl)methanesulfonyl chloride Sulfonyl chloride (-SO₂Cl) Intermediate in sulfonamide synthesis; molecular weight 224.75 g/mol

Key Findings :

  • Phosphonate esters () leverage the cyclohexyl group’s stability for organophosphorus compounds.
  • Sulfonyl chlorides () are reactive intermediates, highlighting the versatility of 4,4-dimethylcyclohexyl scaffolds.

Application-Specific Comparisons

Medicinal Chemistry
  • P-gp Modulation : this compound (34% ATPase inhibition) and its difluoro analog () are less potent than later-stage inhibitors but provide critical SAR insights.
  • Amino Acid Derivatives: (4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid () demonstrates enhanced lipophilicity for improved receptor interactions.
Material Science
  • Polymer Cross-Linking: 4,4′-Diamino-3,3′-dimethyl diphenyl cyclohexane () incorporates aromatic rigidity, contrasting with the aliphatic flexibility of 4,4′-methylenebis(cyclohexylamine) ().

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